

# Comparative Selectivity Profiling of Hdac-IN-87 Against Human HDAC Isoforms

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of the novel histone deacetylase (HDAC) inhibitor, **Hdac-IN-87**. The information presented herein is intended to offer an objective comparison of its inhibitory activity across various HDAC isoforms, supported by detailed experimental methodologies.

Histone deacetylases are a class of enzymes crucial in the epigenetic regulation of gene expression.[1][2][3] They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more compact chromatin structure and generally transcriptional repression.[2][4] Given the diverse roles of different HDAC isoforms in human physiology and pathology, the development of isoform-selective inhibitors is a key objective in drug discovery to enhance therapeutic efficacy and minimize off-target effects.[5][6]

## **Selectivity Profile of Hdac-IN-87**

The inhibitory activity of **Hdac-IN-87** was assessed against a panel of recombinant human HDAC isoforms. The half-maximal inhibitory concentration (IC50) values, summarized in the table below, indicate that **Hdac-IN-87** is a potent and selective inhibitor of HDAC1 and HDAC2, which are Class I HDACs. The compound exhibits significantly lower activity against other Class I, Class II, and Class IV isoforms, suggesting a favorable selectivity profile for therapeutic applications targeting HDAC1/2-mediated pathways.

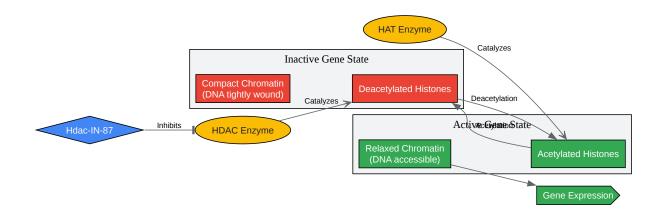


HDAC Class	Isoform	Hdac-IN-87 IC50 (nM)
Class I	HDAC1	8
HDAC2	12	
HDAC3	1,500	_
HDAC8	>10,000	_
Class IIa	HDAC4	>20,000
HDAC5	>20,000	
HDAC7	>20,000	_
HDAC9	>20,000	_
Class IIb	HDAC6	850
HDAC10	4,200	
Class IV	HDAC11	>20,000

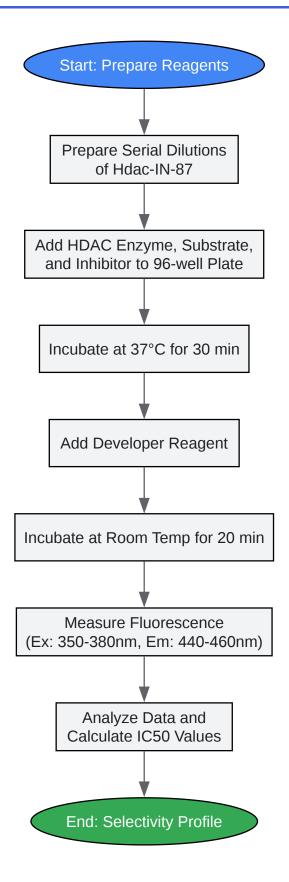
## **Mechanism of Action of HDAC Inhibitors**

HDAC inhibitors function by binding to the active site of HDAC enzymes, thereby preventing the deacetylation of their substrates.[7][8] This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of genes, including tumor suppressor genes.[2][4][9] The diagram below illustrates this general mechanism.









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